molecular formula C16H23NO5 B1140173 Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside CAS No. 91364-19-1

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside

Cat. No.: B1140173
CAS No.: 91364-19-1
M. Wt: 309.36 g/mol
InChI Key: ANHILBIEGHGLGI-MRLBHPIUSA-N
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Description

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-α-D-mannofuranoside (CAS 91364-19-1) is a specialized carbohydrate derivative widely used in glycoconjugate synthesis and studies of carbohydrate-protein interactions. Its molecular formula is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol . The compound features:

  • 5-amino substitution: Replaces the hydroxyl group at C5, introducing nucleophilic reactivity for bioconjugation (e.g., coupling with carboxylic acids or carbonyl-containing molecules) .
  • Protective groups: The benzyl group at the anomeric position and isopropylidene groups at C2 and C3 enhance stability against premature hydrolysis or enzymatic degradation, making it suitable for multistep synthetic routes .
  • Furanose ring conformation: The α-D-mannofuranoside scaffold adopts a puckered ring conformation, critical for mimicking natural carbohydrate epitopes in biological studies .

Properties

CAS No.

91364-19-1

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol

InChI

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1

InChI Key

ANHILBIEGHGLGI-MRLBHPIUSA-N

SMILES

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)N)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C

Synonyms

Phenylmethyl 5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-α-D-mannofuranoside; 

Origin of Product

United States

Preparation Methods

Six-Step Synthesis from Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside

The foundational route begins with benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside, as detailed by PubMed. The sequence involves:

  • Selective Deprotection : Acidic hydrolysis removes the 5,6-O-isopropylidene group while retaining the 2,3-O-isopropylidene protection.

  • Mitsunobu Reaction : Introduces a leaving group (e.g., bromide) at C5 using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (DCM) at 0°C.

  • Azide Substitution : Displacement of the bromide with sodium azide (NaN₃) in dimethylformamide (DMF) yields the 5-azido intermediate.

  • Staudinger Reaction : Reduction of the azide to an amine using hydrogenation (H₂/Pd-C) or triphenylphosphine (PPh₃) in aqueous THF.

  • Benzyl Group Retention : The benzyl group at the anomeric position remains intact due to its stability under hydrogenation conditions.

  • Final Deprotection : Acidic or basic conditions remove remaining protecting groups, though the 2,3-O-isopropylidene is typically retained in the final product.

Key Data :

  • Overall yield: ~35–40%.

  • Critical step: Azide substitution achieves >90% conversion.

  • Stereochemical integrity confirmed via 1H^1H NMR (δ 4.30–5.13 ppm for H-1).

Alternative Pathway via Reductive Amination

A patent describing 2-deoxy-D-glucose synthesis provides insights into adapting reductive amination for the 5-amino derivative:

  • Haloalkoxylation : Treat D-mannal with N-bromosuccinimide (NBS) and methanol to form methyl 2-bromo-2-deoxy-α-D-mannofuranoside.

  • Reductive Dehalogenation : Hydrogenate with Raney nickel (120 psi H₂) to replace bromide with hydrogen, then introduce the amine via nucleophilic substitution.

  • Isopropyl Protection : Protect C2 and C3 hydroxyls using 2,2-dimethoxypropane under acidic conditions.

Key Data :

  • Hydrogenation efficiency: 85–89% yield.

  • Side products: <5% epimerization at C2.

Comparative Analysis of Methodologies

Parameter Six-Step Synthesis Reductive Amination
Starting MaterialBenzyl di-O-isopropylidene mannofuranosideD-Mannal
Key ReagentsCBr₄, NaN₃, Pd-CNBS, Raney nickel
Total Steps64
Overall Yield35–40%45–50%
Stereochemical Purity>98% α-anomer90–95% α-anomer

The six-step method offers superior stereocontrol but lower yields due to multiple protection/deprotection cycles. Reductive amination is shorter but risks epimerization.

Mechanistic Insights and Optimization

Regioselective Bromination

Bromination at C5 requires precise control to avoid side reactions at C6. Using CBr₄ and PPh₃ in DCM at 0°C achieves 75% regioselectivity for C5 over C6.

Hydrogenation Conditions

  • Catalyst Choice : Pd-C (5% wt) outperforms Raney nickel in preventing over-reduction.

  • Pressure Effects : 40–120 psi H₂ optimizes debenzylation without cleaving the isopropylidene group.

Analytical Validation

  • NMR Spectroscopy : 13C^{13}C NMR confirms the absence of C5 hydroxyl (δ 60–70 ppm for C5-amine).

  • Mass Spectrometry : ESI-HRMS matches theoretical [M+Na]⁺ (e.g., m/z 590.2090).

Challenges and Mitigation Strategies

Competing Epimerization

  • Cause : Base-catalyzed ring opening during azide substitution.

  • Solution : Use aprotic solvents (DMF) and low temperatures (0–5°C).

Byproduct Formation

  • Observed : Triethylamine hydrobromide precipitates during hydrogenation.

  • Solution : Triturate with hexane to isolate the amine product.

Applications and Derivatives

The 5-amino group serves as a handle for conjugating fluorophores or affinity tags. Derivatives include:

  • GDP-6-chloro-6-deoxy-mannose analogs : Synthesized via enzymatic phosphorylation with GDP-mannose pyrophosphorylase.

  • ADC Payloads : Antibody-drug conjugates leverage the amine for linker attachment .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include nitro or nitroso derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Glycobiology Research

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside serves as a valuable biochemical reagent in glycobiology. It is utilized for studying glycan structures and their interactions with proteins, which are critical for understanding cellular processes such as signaling, adhesion, and immune responses.

Key Applications:

  • Glycan Profiling : This compound aids in the analysis of glycan structures associated with various biological systems.
  • Protein-Glycan Interactions : It is used to investigate how glycans influence protein function and stability.

Drug Development

The compound has shown potential as a lead molecule in drug discovery, particularly as an inhibitor targeting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

DPP-4 Inhibition:

  • Mechanism of Action : By inhibiting DPP-4, this compound can enhance the activity of incretin hormones, leading to improved glucose control in diabetes patients. Molecular docking studies have indicated strong binding affinities between this compound and DPP-4 active sites, suggesting its potential as a therapeutic agent for diabetes management .

Case Study:

A study developed a library of phytochemicals that included this compound. The compound exhibited a binding affinity of −8.3 kcal/mol towards DPP-4, demonstrating its potential role in developing novel antidiabetic drugs .

Biochemical Assays

The compound is employed in various biochemical assays to assess its effects on different biological pathways.

Applications in Assays:

  • Cell-based Compound Screening : Used to evaluate the biological activity of compounds on cell lines.
  • Kinase Screening Services : Investigates the interaction of the compound with various kinases involved in signaling pathways.

Pharmacological Studies

Research has indicated that this compound may have broader pharmacological implications beyond diabetes treatment.

Potential Areas of Impact:

  • Anti-inflammatory Effects : DPP-4 inhibitors have been associated with anti-inflammatory properties, which could extend the therapeutic uses of this compound .
  • Cancer Research : The modulation of immune responses via DPP-4 inhibition opens avenues for exploring its role in cancer therapy.

Molecular Dynamics Simulations

Molecular dynamics simulations have been utilized to study the stability and interactions of this compound with biological macromolecules.

Findings from Simulations:

These simulations provide insights into the binding dynamics and structural variations of the compound when interacting with target proteins, contributing to a deeper understanding of its potential applications in drug design .

Summary Table

Application AreaSpecific UsesKey Findings/Notes
GlycobiologyGlycan profiling, protein-glycan interaction studiesEssential for understanding cellular processes
Drug DevelopmentDPP-4 inhibition for diabetes treatmentStrong binding affinity; potential therapeutic candidate
Biochemical AssaysCell-based screening, kinase interactionsEvaluates biological activity
Pharmacological StudiesAnti-inflammatory effects; potential cancer applicationsBroader implications beyond glucose control
Molecular Dynamics SimulationsStability and interaction studiesInsights into binding dynamics and structural variations

Mechanism of Action

The mechanism of action of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, selectively targeting intricate molecular pathways involved in glycan synthesis and degradation. This selective inhibition allows researchers to study the role of glycans in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-α-D-mannofuranoside 91364-19-1 C₁₆H₂₃NO₅ 309.36 5-amino, 2,3-O-isopropylidene Glycoconjugate synthesis, receptor-binding studies
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside, 5-Oxime 91364-14-6 C₃₅H₃₅NO₆ 565.66 5-oxime, 6-O-trityl, 2,3-O-isopropylidene Glycan microarrays, glycosyltransferase assays
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-α-D-mannofuranoside 91364-15-7 C₃₈H₃₉NO₅ 601.72 5-amino, 6-O-trityl, 2,3-O-isopropylidene Intermediate in oligosaccharide synthesis
Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside N/A C₁₄H₂₁NO₆ 299.32 5-cyano, 6-deoxy, 2,3-O-isopropylidene X-ray crystallography studies of ring puckering

Key Observations:

Functional Group Variations: The 5-amino group in the target compound enables direct bioconjugation, whereas the 5-oxime derivative (CAS 91364-14-6) is more reactive toward carbonyl compounds but requires additional steps for amine coupling .

Synthetic Utility: The target compound’s lack of a trityl group simplifies deprotection steps compared to CAS 91364-15-7, which requires acidic conditions for trityl removal . The 5-cyano derivative (Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside) is primarily used for crystallographic studies due to its rigidified furanose ring, contrasting with the flexible α-D-mannofuranoside backbone of the target compound .

Biological Relevance: The target compound’s α-D-mannofuranoside configuration mimics natural mannose-containing glycans involved in immune recognition, while β-L-gulofuranoside derivatives (e.g., CAS 91364-14-6) are less biologically prevalent . The trityl-protected analogues (CAS 91364-14-6, 91364-15-7) are preferred for solid-phase synthesis of complex glycans due to their orthogonal protection strategies .

Stability and Reactivity: The isopropylidene groups in all compounds stabilize the furanose ring against acid hydrolysis, but the benzyl group in the target compound requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive reactions .

Biological Activity

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside (commonly referred to as BAM) is a glycosylamine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C14_{14}H23_{23}N1_{1}O5_{5}
  • CAS Number : 91364-19-1
  • Molecular Weight : 283.34 g/mol

BAM has been identified as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. Inhibition of DPP-4 can enhance the activity of these hormones, leading to improved glycemic control. The binding affinity of BAM to DPP-4 has been assessed through molecular docking studies, revealing significant interactions with key active site residues such as Glu205 and Tyr662 .

Antidiabetic Potential

Recent studies have highlighted BAM's potential as a natural DPP-4 inhibitor. In a computational study involving a library of phytochemicals, BAM exhibited a binding affinity of -8.3 kcal/mol to the DPP-4 enzyme, indicating strong inhibitory potential . This suggests that BAM could be developed into a therapeutic agent for managing type 2 diabetes by enhancing incretin hormone activity.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of BAM have been evaluated using ADME/Tox predictions, which assess absorption, distribution, metabolism, and excretion characteristics. These analyses indicate that BAM adheres to Lipinski's Rule of Five, suggesting favorable drug-like properties and potential safety for further development .

Research Findings and Case Studies

Several studies have investigated the biological activity of BAM:

  • In Vitro Studies : Laboratory experiments demonstrated that BAM effectively inhibits DPP-4 activity in cell cultures, leading to increased levels of active incretin hormones .
  • Molecular Dynamics Simulations : These simulations confirmed the stability of the BAM-DPP-4 complex over time, indicating that the compound maintains its binding affinity under physiological conditions .
  • Bioactivity Assessment : Using bioactivity scoring systems, BAM was classified as biologically active with a score greater than zero, further supporting its potential therapeutic applications .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
DPP-4 Inhibition Strong binding affinity and inhibition observed
Antidiabetic Effects Enhances incretin hormone activity
Pharmacokinetics Favorable ADME/Tox profile

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., dichloromethane or methanol) and temperature control (0–25°C) are critical for high yields .
  • Catalysts like BF₃·OEt₂ or NaBH₄ may be used for reductive steps .

Basic: How is the structural conformation of this compound analyzed in solution?

Answer:
Conformational analysis employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. For example, the anomeric proton (α-configuration) typically appears at δ 5.2–5.5 ppm in CDCl₃ .
  • Cremer-Pople Puckering Parameters : Quantify furanose ring puckering using X-ray crystallography or DFT calculations to determine ring distortion (e.g., envelope or twist conformations) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 352.18) and purity .

Basic: What are its primary applications in glycobiology research?

Answer:

  • Glycosylation Studies : Acts as a glycosyl donor or acceptor in enzymatic or chemical glycosylation reactions to synthesize oligosaccharides with defined linkages .
  • DPP-4 Inhibition : Demonstrates binding affinity (−8.3 kcal/mol) to dipeptidyl peptidase-4 (DPP-4), a therapeutic target for diabetes, via interactions with residues like Glu205 and Tyr547 .
  • Carbohydrate Mimetics : Serves as a scaffold for designing inhibitors of lectins or viral glycoproteins due to its modified sugar backbone .

Advanced: How can reaction efficiency be optimized in glycosylation assays using this compound?

Answer:
Methodological Framework :

Protecting Group Tuning : Compare trityl vs. benzyl groups at C6 to modulate steric hindrance and reactivity. Trityl groups may hinder glycosylation but improve regioselectivity .

Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) vs. non-polar solvents (e.g., toluene) to balance solubility and reaction kinetics.

Catalyst Selection : Evaluate Lewis acids (e.g., TMSOTf) or glycosyltransferases (e.g., α-1,3-mannosyltransferases) for stereochemical control .

Kinetic Monitoring : Use HPLC or TLC to track reaction progress and identify side products (e.g., hydrolysis or β-anomer formation) .

Q. Data-Driven Example :

  • A 2025 study reported 72% yield in glycosylation using TMSOTf in dichloromethane at −20°C, versus 45% yield with BF₃·OEt₂ at 0°C .

Advanced: How do computational methods elucidate its binding mechanism to DPP-4?

Answer:
Integrated Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses. The compound’s amine group forms hydrogen bonds with DPP-4’s Glu205 and Tyr547 .

Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess stability (RMSD < 2.0 Å over 100 ns) and ligand-protein interactions (e.g., SASA, H-bond occupancy) .

MM-PBSA Calculations : Estimate binding free energy (−8.3 kcal/mol) by combining molecular mechanics and solvation effects .

Density Functional Theory (DFT) : Evaluates electronic properties (e.g., HOMO-LUMO gap) to predict reactivity and stability .

Q. Validation :

  • ADME/T predictions (SwissADME) confirm drug-likeness (e.g., LogP < 3, no PAINS alerts) .

Advanced: How to resolve contradictions in reported reaction yields for its synthesis?

Answer:
Root-Cause Analysis :

Impurity Profiling : Compare NMR or LC-MS data to identify side products (e.g., over-reduction at C5 or incomplete deprotection).

Solvent Purity : Trace water in solvents (e.g., dichloromethane) may hydrolyze intermediates; use molecular sieves or anhydrous conditions .

Catalyst Activity : Batch variability in NaBH₄ or BF₃·OEt₂ can affect reduction efficiency; pre-test catalysts with control reactions .

Temperature Gradients : Ensure uniform cooling (e.g., dry ice/acetone baths vs. ice/water) during sensitive steps like amination .

Q. Case Study :

  • A 2022 study attributed low yields (30%) to residual moisture in methanol, resolved by using freshly distilled solvent (yield improved to 65%) .

Advanced: What strategies enhance its stability in biological assays?

Answer:
Stabilization Approaches :

Lyophilization : Store as a lyophilized powder at −80°C to prevent hydrolysis of the furanose ring .

Buffered Solutions : Use pH 7.4 PBS or HEPES to minimize acid-catalyzed degradation.

Protease Inhibition : Add EDTA or protease inhibitors in cell-based assays to prevent enzymatic cleavage .

Q. Experimental Validation :

  • Stability studies (HPLC monitoring) showed >90% compound integrity after 24 hours in PBS at 4°C, versus 60% at 37°C .

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